5-(Butylsulfanyl)-4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazole
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Overview
Description
5-(BUTYLSULFANYL)-4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a combination of sulfur, fluorine, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BUTYLSULFANYL)-4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative.
Thioether Formation: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction using a butylthiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur and fluorine atoms.
Mechanism of Action
The mechanism of action of 5-(BUTYLSULFANYL)-4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOLE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(METHYLSULFANYL)-4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOLE
- 5-(ETHYLSULFANYL)-4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOLE
Uniqueness
The butylsulfanyl group in 5-(BUTYLSULFANYL)-4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOLE provides unique steric and electronic properties compared to its methyl and ethyl analogs. This can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and interactions.
Properties
Molecular Formula |
C17H16FNO4S2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-butylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C17H16FNO4S2/c1-2-3-11-24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-10H,2-3,11H2,1H3 |
InChI Key |
SFKNPZRDYKUHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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